AA29504

Catalog No.
S004792
CAS No.
945828-50-2
M.F
C19H25N3O2
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AA29504

CAS Number

945828-50-2

Product Name

AA29504

IUPAC Name

ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23)

InChI Key

SCOOTUMXCXKEAD-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N

Synonyms

N1-Ethoxycarbonyl-N4-[(2,4,6-trimethylpheny)lmethyl]-1,2,4-triaminobenzene

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N

Description

The exact mass of the compound ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Positive Allosteric Modulator of GABAergic Receptors

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate, also known as AA 29504, is a chemical compound being studied for its potential to modulate the activity of GABA (gamma-aminobutyric acid) receptors in the nervous system. GABA receptors are the primary inhibitory receptors in the brain, and their activation leads to decreased neuronal firing and calming effects. AA 29504 acts as a positive allosteric modulator, meaning it binds to a site on the GABA receptor distinct from the GABA binding site and enhances the effect of GABA. PubChem, National Institutes of Health: )

Effects on GABA Receptor Subtypes

Research suggests that AA 29504 has the ability to modulate activity at both synaptic and extrasynaptic GABA receptors. Synaptic receptors are located at the junctions between neurons, while extrasynaptic receptors are found outside of these junctions. Studies in Xenopus oocytes (frog egg cells) have shown that AA 29504 modulates α4β3δ-containing extrasynaptic receptors and α1β3γ2S-containing synaptic receptors. Interestingly, it appears to have a stronger effect on the extrasynaptic receptors. Fisher Scientific:

Potential Therapeutic Applications

The ability of AA 29504 to modulate GABAergic signaling suggests potential therapeutic applications for conditions associated with nervous system dysfunction, such as anxiety and epilepsy. Studies have shown that AA 29504 can reduce motor coordination in animals, which may be indicative of its potential anticonvulsant effects. Additionally, its anxiolytic (anxiety-reducing) properties are being explored in preclinical research. Fisher Scientific:

AA29504, chemically known as 2-amino-4-(2,4,6-trimethylbenzylamino)phenyl-carbamic acid ethyl ester, is a compound that functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor (GABAAR), particularly the delta-containing GABAARs. This compound is structurally related to retigabine, a known opener of voltage-gated potassium channels, and exhibits unique pharmacological properties that make it an attractive candidate for therapeutic applications in neurological disorders. AA29504 enhances both phasic and tonic currents in the presence of GABAAR superagonists, demonstrating its potential in modulating neuronal excitability and synaptic plasticity .

Involving AA29504 center around its interaction with GABAARs. AA29504 acts as an agonist and a positive allosteric modulator, enhancing the receptor's response to GABA. In vitro studies have shown that at a concentration of 1 μM, AA29504 significantly increases the efficacy of GABAAR superagonists like THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) in recombinant receptors . The compound also induces a rightward shift in the activation threshold of potassium channels expressed in Xenopus oocytes, indicating its modulatory effects extend beyond GABAARs .

AA29504 has demonstrated notable biological activities, particularly in animal models. It has been shown to exert anxiolytic effects in mice, suggesting its potential utility in treating anxiety disorders. The compound selectively enhances the activity of delta-containing GABAARs over gamma-2 subunit-containing receptors, which may contribute to its unique therapeutic profile . Furthermore, AA29504's ability to modulate synaptic responses indicates its relevance in shaping neuronal communication and plasticity.

  • Formation of the carbamate: This involves reacting an amine with a suitable carbonyl compound.
  • Alkylation: Introducing the trimethylbenzyl group through alkylation reactions.
  • Purification: Utilizing techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Further research may provide more refined synthetic routes and yield optimization strategies.

AA29504 holds promise for various applications in pharmacology and neuroscience:

  • Neurological Disorders: Due to its anxiolytic properties and ability to modulate GABAARs, AA29504 may be beneficial in treating anxiety and other mood disorders.
  • Stroke Recovery: Preliminary studies indicate that AA29504 may enhance recovery following ischemic events by modulating excitatory neurotransmission .
  • Research Tool: As a selective modulator of delta-containing GABAARs, AA29504 can serve as a valuable tool for studying GABAergic signaling and receptor dynamics.

Interaction studies have highlighted AA29504's selective binding properties. It has been shown to positively modulate recombinant delta-GABAARs more effectively than gamma-2 subunit-containing receptors without significant potency differences . Additionally, AA29504 shifts low-affinity states of gamma-2 receptors towards higher affinity states for agonists like muscimol, suggesting complex interaction dynamics that warrant further investigation .

AA29504 can be compared with several other compounds that interact with GABAARs or are related structurally or functionally:

Compound NameStructure/FunctionUnique Features
RetigabineK+ channel openerFirst drug approved for epilepsy targeting KCNQ channels; less selective for GABAAR subtypes compared to AA29504.
GaboxadolGABAAR agonistSelectively targets extrasynaptic GABAARs; primarily used for sleep disorders; different mechanism of action compared to AA29504.
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol)GABAAR superagonistEnhances tonic inhibition; used as a reference compound for evaluating modulators like AA29504.

AA29504's unique selectivity for delta-GABAARs sets it apart from these compounds, positioning it as a potential candidate for targeted therapies aimed at specific neurological conditions.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

327.19467705 g/mol

Monoisotopic Mass

327.19467705 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-13

Explore Compound Types